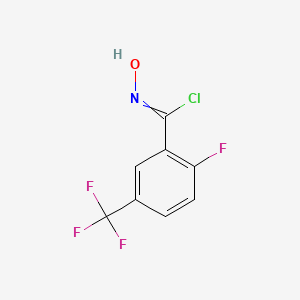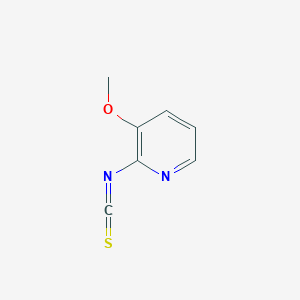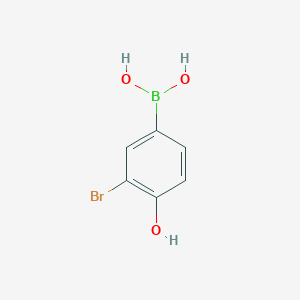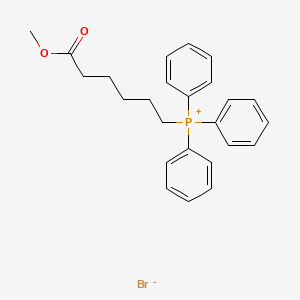
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F3N4 It is a derivative of nicotinonitrile, characterized by the presence of a hydrazinyl group at the 6th position and a trifluoromethyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)nicotinonitrile.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This is achieved by reacting 4-(trifluoromethyl)nicotinonitrile with hydrazine hydrate under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)nicotinonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile: Similar structure but with the hydrazinyl group at a different position, which can affect its reactivity and applications.
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Contains a methyl group instead of a hydrazinyl group, leading to different chemical properties and applications.
Uniqueness
6-Hydrazinyl-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both the hydrazinyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H5F3N4 |
|---|---|
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
6-hydrazinyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6(14-12)13-3-4(5)2-11/h1,3H,12H2,(H,13,14) |
Clé InChI |
KVBQOPXKPMQRDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1NN)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)


![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
![Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B13682688.png)

